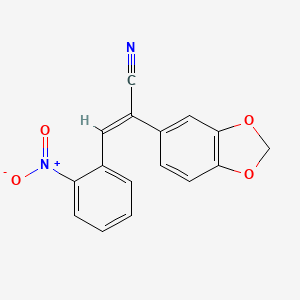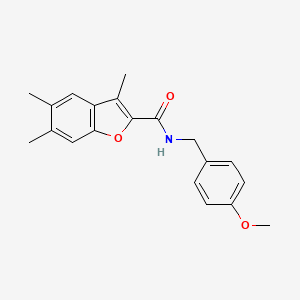
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BZP is a stimulant that acts on the central nervous system and exhibits effects similar to amphetamines.
Mechanism of Action
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide acts on the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and increases the levels of glucose and lactate in the blood. This compound has been found to exhibit neuroprotective effects and to increase the levels of antioxidant enzymes in the brain.
Advantages and Limitations for Lab Experiments
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has a long half-life, which makes it suitable for long-term experiments. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. It exhibits dose-dependent toxicity and can cause cell death at high concentrations. This compound also has a narrow therapeutic window, which makes it difficult to determine the optimal dose for experiments.
Future Directions
There are several future directions for the study of 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the study of the long-term effects of this compound on the brain and the body. Additionally, the use of this compound as a cognitive enhancer and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease requires further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits potential therapeutic applications. It acts on the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has been extensively studied for its potential use in the treatment of various diseases and as a cognitive enhancer. However, further research is required to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide can be synthesized through a two-step process. The first step involves the reaction of 1-benzylpiperazine with thionyl chloride to produce 1-benzylpiperazine-4-thiol. The second step involves the reaction of 1-benzylpiperazine-4-thiol with 4-methoxybenzoyl chloride to produce this compound.
Scientific Research Applications
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use as a cognitive enhancer.
properties
IUPAC Name |
4-benzyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-23-18-9-7-17(8-10-18)20-19(24)22-13-11-21(12-14-22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHDEAASKHBNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)

![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)

![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)


![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)
